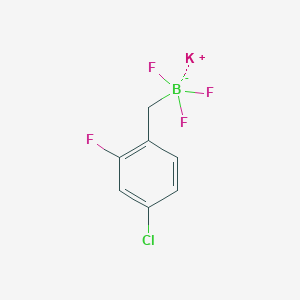

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate

Description

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate is an organotrifluoroborate salt with the molecular formula C₇H₅BClF₄K and a molecular weight of 250.47 g/mol . It features a benzyl group substituted with chlorine (4-position) and fluorine (2-position), which imparts distinct electronic and steric properties. This compound is utilized in Suzuki-Miyaura cross-coupling reactions due to its stability compared to boronic acids, making it a valuable reagent in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

potassium;(4-chloro-2-fluorophenyl)methyl-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQBHKLNGVJRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The Miyaura reaction is the most widely used method for synthesizing potassium trifluoroborates. For 4-chloro-2-fluorobenzyltrifluoroborate, this involves reacting 4-chloro-2-fluorobenzyl bromide with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:

Procedure

-

Reaction Setup :

-

Trifluoroborate Formation :

Yield : 68–75% (isolated).

Key Considerations :

Nickel-Catalyzed Borylation

Nickel catalysts offer a cost-effective alternative to palladium, particularly for electron-deficient substrates:

Procedure

-

Reaction Conditions :

-

NiCl₂(PPh₃)₂ (5 mol%), dtbpy (ligand, 10 mol%), B₂pin₂ (1.5 equiv), and 4-chloro-2-fluorobenzyl chloride in DMF at 60°C for 24 hours.

-

-

Workup :

Yield : 60–65%.

Advantages :

-

Tolerates steric hindrance from the ortho-fluorine substituent.

Transmetallation from Organometallic Reagents

Grignard Reagent Route

Grignard intermediates provide a straightforward pathway to organoboron compounds:

Procedure

-

Grignard Formation :

-

4-Chloro-2-fluorobenzyl magnesium bromide (1.0 equiv) is prepared in THF under nitrogen.

-

-

Boron Trifluoride Quenching :

Yield : 55–60%.

Challenges :

-

Sensitivity to moisture necessitates strict anhydrous conditions.

Organolithium Approach

For higher reactivity, organolithium reagents are employed:

Procedure

-

Lithiation :

-

4-Chloro-2-fluorotoluene is treated with LDA (2.0 equiv) in THF at −78°C to generate the benzyllithium species.

-

-

Borylation :

-

B(OMe)₃ (1.5 equiv) is added, followed by KHF₂ (3.0 equiv) in methanol.

-

Yield : 50–58%.

Limitations :

-

Competing side reactions due to the electron-withdrawing fluorine substituent.

Copper-Mediated Borylation of Mixed Anhydrides

Adapting methodologies for potassium acyltrifluoroborates (KATs), this approach leverages mixed anhydrides derived from carboxylic acids:

Procedure

-

Anhydride Formation :

-

4-Chloro-2-fluorobenzyl carboxylic acid (1.0 equiv) reacts with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine in CH₂Cl₂.

-

-

Copper-Catalyzed Borylation :

-

Cu(acac)₂ (5 mol%), B₂(pin)₂ (2.0 equiv), and aqueous KHF₂ (4.0 equiv) in acetonitrile at 50°C for 6 hours.

-

Yield : 40–45%.

Utility :

-

Suitable for substrates incompatible with Grignard chemistry.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Challenges

Solvent Effects

Temperature and Time

Fluorine Compatibility

-

The ortho-fluorine group slows transmetallation due to steric and electronic effects, necessitating excess borating reagents.

Analytical Characterization

-

¹¹B NMR : A singlet at δ −3.5 to −4.0 ppm confirms trifluoroborate formation.

-

¹H NMR :

-

FT-IR : B-F stretches at 1050–1100 cm⁻¹ and 1400–1450 cm⁻¹.

Applications and Derivatives

Chemical Reactions Analysis

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions where the trifluoroborate group acts as a nucleophile.

Oxidation and Reduction: These reactions can modify the functional groups attached to the phenyl ring, although specific conditions and reagents vary.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium (4-chloro-2-fluorobenzyl)trifluoroborate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction enables the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

- Case Study : A study demonstrated the successful use of potassium alkyltrifluoroborates, including derivatives like this compound, for synthesizing complex aryl compounds under mild conditions with high yields .

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine and chlorine substituents into organic molecules is particularly beneficial.

- Example : The compound has been utilized in synthesizing anti-diabetic drugs, where it acts as a key intermediate due to its reactivity and stability .

Material Science

In material science, organotrifluoroborates are being explored for their potential in creating advanced materials with unique properties. The trifluoroborate moiety can enhance solubility and thermal stability in polymers.

- Research Insight : Recent studies indicate that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance, making it suitable for high-performance applications .

Comparison of Cross-Coupling Yields

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | 85 | |

| Buchwald-Hartwig | Pd(PPh₃)₄ | 90 | |

| Negishi Coupling | Ni(cod)₂ | 78 |

Applications in Pharmaceuticals

| Compound Name | Application | Intermediate Used |

|---|---|---|

| Empagliflozin | Anti-diabetic | This compound |

| Novel Antivirals | Antiviral agents | Various organotrifluoroborates |

Mechanism of Action

The mechanism of action for potassium organotrifluoroborates in Suzuki–Miyaura coupling involves the transmetalation step, where the trifluoroborate anion transfers its organic group to a palladium catalyst. This process is facilitated by the stability of the trifluoroborate group and its ability to act as a nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

- Potassium (2-Chloro-4-fluorobenzyl)trifluoroborate (CAS: 2828444-60-4): A positional isomer of the target compound, differing in the substituent positions (Cl at 2-position, F at 4-position).

- Potassium 2-Fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0):

Contains a formyl group (–CHO) at the 5-position and fluorine at the 2-position. The electron-withdrawing formyl group enhances electrophilicity, enabling diverse functionalization pathways . - Potassium 2-Propenyltrifluoroborate (C₃H₅BF₃K):

An alkenyl trifluoroborate with a terminal double bond. Its reactivity in coupling reactions is influenced by conjugation and steric accessibility, contrasting with the aromatic benzyl group in the target compound .

Stability and Reactivity

- Acyltrifluoroborates (e.g., Potassium (2-phenylacetyl)trifluoroborate):

Acyltrifluoroborates are prone to rearrangement but exhibit unique reactivity with azides to form amides. In contrast, the benzyl-substituted target compound is more stable under basic conditions, making it suitable for multi-step syntheses . - Potassium Vinyltrifluoroborates :

These compounds, such as potassium (Z)-3-(oxan-2-yloxy)prop-1-en-1-yltrifluoroborate, undergo stereoretentive cross-coupling due to their sp²-hybridized boron. The target compound’s sp³ hybridization may lead to slower transmetalation but greater steric control .

Data Table: Comparative Analysis of Selected Trifluoroborates

Key Research Findings

- Stability Advantage : Potassium trifluoroborates resist oxidation and protodeboronation better than boronic acids, enabling storage and handling in air for some derivatives .

- Fluoride Release : During Suzuki coupling, trifluoroborates release fluoride ions, which activate palladium catalysts and suppress side reactions .

- Positional Isomerism : Substituent positions (e.g., 4-Cl vs. 2-Cl) significantly impact coupling efficiency. For example, electron-withdrawing groups at para positions enhance electrophilicity .

Biological Activity

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate is a member of the organotrifluoroborate family, known for its stability and versatility in various chemical reactions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6BF4K. Its structure includes a benzyl group substituted with chlorine and fluorine atoms, contributing to its unique reactivity and biological properties. The trifluoroborate moiety enhances its stability and solubility in various solvents, making it suitable for diverse applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Case Studies

- Antitumor Activity : A study investigating related organotrifluoroborates demonstrated significant antitumor activity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation . While direct studies on this compound are scarce, its structural analogs have shown promise in this area.

- Pharmacological Applications : The compound has been explored for its potential use in synthesizing pharmaceutical intermediates, particularly those targeting metabolic diseases. Its ability to modify biomolecules allows researchers to study biological processes more effectively.

Data Table: Biological Activities and Applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Potassium (4-chloro-2-fluorobenzyl)trifluoroborate to maximize yield and purity?

- Methodology : Synthesize via reaction of (4-chloro-2-fluorobenzyl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under controlled pH (8–10) and moderate temperatures (25–40°C). Purify via recrystallization from acetone/ether mixtures to remove unreacted boronic acid and salts. Monitor reaction progress using ¹⁹F NMR to confirm trifluoroborate formation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm structure and purity. For example, ¹⁹F NMR typically shows a singlet near δ −140 ppm for the BF₃ group, while ¹¹B NMR exhibits a sharp peak near δ 0 ppm. High-resolution mass spectrometry (HRMS) can validate molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does the stability of trifluoroborate salts compare to boronic acids in aqueous reaction systems?

- Methodology : Trifluoroborates are more hydrolytically stable than boronic acids due to the BF₃⁻ group. In aqueous THF (10:1), trifluoroborates resist protodeboronation, whereas boronic acids degrade readily. Use pH-controlled conditions (e.g., K₂CO₃ or Cs₂CO₃) to suppress hydrolysis .

Advanced Research Questions

Q. What role do endogenous fluoride ions play in Suzuki-Miyaura couplings with this compound?

- Mechanistic Insight : Fluoride ions liberated during hydrolysis activate Pd catalysts by forming Pd-F intermediates, accelerating transmetalation. Excess fluoride also inhibits side reactions (e.g., homocoupling) by stabilizing borate intermediates. Monitor fluoride concentration via ion-selective electrodes or ¹⁹F NMR titration .

Q. How can computational methods predict the electronic effects of substituents on trifluoroborate reactivity?

- Strategy : Perform density functional theory (DFT) calculations to model the electron-withdrawing effects of the 4-chloro-2-fluorobenzyl group. QTAIM analysis can reveal non-covalent interactions (e.g., I⁺···BF₃⁻ in zwitterionic systems) that influence stability and reactivity. Compare HOMO-LUMO gaps with analogous aryl trifluoroborates .

Q. What strategies mitigate protodeboronation in aqueous-phase cross-couplings?

- Optimization : Use biphasic toluene/water systems to limit water exposure or employ THF/water (10:1) with KF additives to stabilize the trifluoroborate. Avoid strong bases (e.g., NaOH) that accelerate hydrolysis. Pre-form the boronic acid in situ under mild basic conditions (K₂CO₃) .

Q. How does photoredox catalysis enable functionalization of this compound?

- Protocol : Under visible light (450 nm), use [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst to generate electrophilic radicals (e.g., CF₃•). These radicals add to the trifluoroborate, followed by β-fluoride elimination to form alkenes. Optimize solvent (MeCN/H₂O) and reductant (Hünig’s base) for radical stability .

Q. What novel applications exist for trifluoroborates in biological imaging?

- Application : Radiolabel the trifluoroborate group with ¹⁸F via isotope exchange for PET imaging. Design probes targeting biomarkers (e.g., PSMA for prostate cancer) by conjugating the trifluoroborate to affinity scaffolds. Validate specificity using in vitro binding assays and in vivo biodistribution studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.